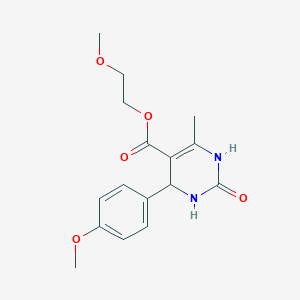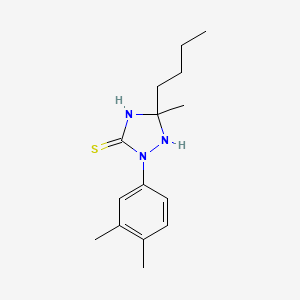![molecular formula C20H18N6OS2 B11598818 1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine](/img/structure/B11598818.png)
1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp13-IN-2 is a compound that targets the non-structural protein 13 (NSP13) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). NSP13 is a helicase enzyme that plays a crucial role in the replication and transcription of the viral RNA. By inhibiting NSP13, SARS-CoV-2 nsp13-IN-2 aims to disrupt the viral life cycle and prevent the proliferation of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp13-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:
Preparation of intermediates: This step includes the synthesis of key intermediates using various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Final coupling: The intermediates are then coupled under controlled conditions to form the final compound, SARS-CoV-2 nsp13-IN-2.
Purification: The final product is purified using techniques such as chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of SARS-CoV-2 nsp13-IN-2 follows similar synthetic routes but on a larger scale. The process involves:
Scaling up reactions: The reactions are scaled up using industrial reactors and optimized for higher yields.
Process optimization: Parameters such as temperature, pressure, and reaction time are optimized to ensure consistent quality and yield.
Quality control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 nsp13-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of SARS-CoV-2 nsp13-IN-2 with modified functional groups and altered biological activities .
Scientific Research Applications
SARS-CoV-2 nsp13-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of NSP13 inhibitors.
Biology: Employed in biological assays to investigate the role of NSP13 in viral replication and transcription.
Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19 by inhibiting viral replication.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for SARS-CoV-2
Mechanism of Action
SARS-CoV-2 nsp13-IN-2 exerts its effects by inhibiting the helicase activity of NSP13. The compound binds to the active site of NSP13, preventing the unwinding of viral RNA. This inhibition disrupts the replication and transcription processes of the virus, ultimately reducing viral proliferation. The molecular targets and pathways involved include the ATPase and helicase domains of NSP13 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds that target NSP13 include:
Ivermectin: An antiparasitic drug that has shown inhibitory effects on NSP13.
Scutellarein: A flavonoid compound with antiviral properties against NSP13.
Hamamelitannin: A natural compound that inhibits NSP13 activity
Uniqueness
SARS-CoV-2 nsp13-IN-2 is unique due to its high binding affinity and specificity for NSP13. Unlike other compounds, it exhibits stable ligand-protein interactions and high efficacy in inhibiting viral replication. This makes it a promising candidate for the development of new antiviral therapies .
Properties
Molecular Formula |
C20H18N6OS2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |
InChI Key |
DNQBBFZKWCDKDV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)/N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11598740.png)
![(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598741.png)
![3-[(4Z)-3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11598748.png)
![(5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B11598766.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598774.png)
![(2Z)-2-(4-iodobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598784.png)
![isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598785.png)
![propyl 4-[(4Z)-4-(3,4-diethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11598792.png)
![8-(furan-2-yl)-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11598796.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598798.png)

![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598826.png)

![(4-bromo-2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11598841.png)
